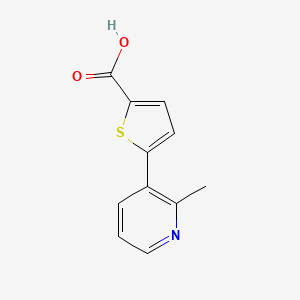

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid

Description

This structure combines electron-rich (thiophene) and electron-deficient (pyridine) moieties, which may enhance its utility in medicinal chemistry, particularly in enzyme inhibition or receptor binding applications.

Properties

Molecular Formula |

C11H9NO2S |

|---|---|

Molecular Weight |

219.26 g/mol |

IUPAC Name |

5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C11H9NO2S/c1-7-8(3-2-6-12-7)9-4-5-10(15-9)11(13)14/h2-6H,1H3,(H,13,14) |

InChI Key |

QLOWEOJWKYOWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2=CC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Route with Carbon Dioxide Insertion

This is a well-established method for preparing thiophene-2-carboxylic acids and their methyl-substituted derivatives.

Step 1: Grignard Reagent Formation

A halogenated thiophene derivative (e.g., 2-bromo-3-methylthiophene) is reacted with magnesium metal in an inert atmosphere (nitrogen) using an ether solvent such as tetrahydrofuran (THF). The reaction is often initiated with an alkyl halide activator like isopropyl bromide to facilitate magnesium insertion.- Reaction conditions: reflux under nitrogen, typically 30 minutes to 1 hour.

- Solvents: ethers such as diethyl ether, THF, tetrahydropyran are preferred for their ability to stabilize the Grignard reagent.

- Example: 2-bromo-3-methylthiophene + Mg → 3-methyl-2-thienylmagnesium bromide.

Step 2: Carbon Dioxide Insertion

The Grignard reagent is then treated with gaseous carbon dioxide at temperatures around 25–35°C, allowing insertion of CO2 to form the magnesium carboxylate intermediate.- Reaction time: approximately 2 hours at room temperature.

- After completion, acidification with a strong acid (e.g., concentrated hydrochloric acid) adjusts the pH to 2 or below, liberating the free carboxylic acid.

- Workup involves extraction with organic solvents (e.g., ethyl acetate), drying, and solvent evaporation to isolate the carboxylic acid.

Step 3: Purification

The crude acid can be purified by recrystallization or by forming salts with alkali metals or alkaline earth metals to remove impurities.

Example Data from Related Compound Synthesis :

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard formation | 2-bromo-3-methylthiophene, Mg, THF, reflux 30 min | - | Use of isopropyl bromide as activator |

| CO2 insertion | CO2 gas, 25-35°C, 2 h | - | Followed by acidification to pH ≤ 2 |

| Isolation | Acidification with HCl, extraction, drying | 79-80% | Purification by recrystallization |

This route is adaptable to thiophene derivatives bearing substituents such as 2-methylpyridinyl groups, provided the appropriate halogenated precursor is available.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for the development of new antimicrobial agents. Research indicates that derivatives of this compound exhibit activity against various strains, including Mycobacterium tuberculosis and Mycobacterium avium, which are critical targets in tuberculosis treatment .

Antitumor Potential

Preliminary studies have suggested that related thiophene compounds possess antitumor activity. For example, derivatives of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid have been evaluated in vitro for their effects on cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Histone Deacetylase Inhibition

The compound and its derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in epigenetic regulation. This inhibition can lead to therapeutic effects in cancer treatment by altering gene expression associated with tumor growth .

Biological Research Applications

Mechanisms of Action

Research into the biochemical pathways influenced by this compound has revealed its interaction with various enzymes, including cytochrome P450 enzymes. This interaction can affect drug metabolism and pharmacokinetics, highlighting the compound's relevance in drug development .

Antiviral Properties

The compound has also shown potential antiviral activity against coronaviruses. Its structural features enable it to interact with viral proteins, potentially inhibiting viral replication, which positions it as a candidate for antiviral drug development .

Material Science Applications

Organic Semiconductors

this compound is utilized in the synthesis of organic semiconductors due to its electronic properties. The thiophene ring contributes to the compound's conductivity, making it suitable for applications in organic electronics, such as transistors and photovoltaic cells .

Data Table: Summary of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Mycobacterium strains |

| Antitumor agents | Inhibits growth in cancer cell lines | |

| HDAC inhibitors | Alters gene expression related to tumor growth | |

| Biological Research | Enzyme interaction studies | Modulates cytochrome P450 activity affecting drug metabolism |

| Antiviral drug development | Potential inhibitor of viral replication | |

| Material Science | Organic semiconductors | Suitable for use in electronic devices due to conductivity properties |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on derivatives of this compound demonstrated significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotics.

- Cancer Cell Line Evaluation : Research involving breast cancer cell lines revealed that derivatives of this compound inhibited cell proliferation and induced apoptosis, providing a basis for further investigation into its antitumor properties.

- HDAC Inhibition Study : A series of compounds derived from this compound were tested for their HDAC inhibitory activity, with several showing promising results that warrant further exploration in cancer therapy.

Mechanism of Action

The mechanism of action of 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit β-lactamase enzymes in Escherichia coli, which are responsible for antibiotic resistance . The compound binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 5-(2-methylpyridin-3-yl)thiophene-2-carboxylic acid, highlighting substituent variations and their impacts:

Substituent Effects on Reactivity and Bioactivity

- Pyridine vs.

- Methyl and Amino Groups: The addition of a methyl group (e.g., 2-methylpyridin-3-yl) may increase steric hindrance, affecting binding pocket accessibility. Amino-substituted derivatives () show improved solubility and hydrogen-bonding capacity, critical for antibacterial and anticancer activities .

- Halogen and Sulfonyl Groups : Bromophenyl () and sulfonyl () substituents enhance halogen bonding and enzyme inhibition, respectively. For example, 5-(4-bromophenyl)thiophene-2-carboxylic acid demonstrated activity against Gram-positive bacteria , while sulfonyl derivatives () are potent protease inhibitors .

Key Research Findings and Structure-Activity Relationships (SAR)

- Positional Isomerism : Pyridin-3-yl substituents () showed superior bioactivity over pyridin-2-yl (), likely due to better alignment with target active sites .

- Ester vs. Acid Forms : Ethyl esters () exhibited higher cell permeability but required hydrolysis to active carboxylic acid forms for efficacy .

- Heterocyclic Fusion : Pyrrolo[2,3-d]pyrimidine-fused thiophenes () demonstrated enhanced anticancer activity, attributed to dual inhibition of kinases and DNA repair pathways .

Biological Activity

5-(2-Methylpyridin-3-yl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines a thiophene ring with a pyridine moiety, suggests diverse interactions with biological targets. This article explores the biological activities associated with this compound, emphasizing its pharmacological potential and underlying mechanisms.

The molecular formula of this compound is , with a molecular weight of approximately 219.26 g/mol. The compound features a thiophene ring substituted with a pyridine derivative, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities, including:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics.

- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

The compound's antimicrobial properties were investigated through various in vitro assays. For instance, it demonstrated notable activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.12 μg/mL for susceptible strains and 0.031 to 0.24 μg/mL for resistant strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) | Resistance Type |

|---|---|---|

| M. tuberculosis (H37Rv) | 0.02 - 0.12 | Drug-susceptible |

| M. tuberculosis (XDR) | 0.031 - 0.24 | Drug-resistant |

Anti-inflammatory Mechanism

In studies focusing on inflammatory responses, the compound was found to inhibit the expression of several pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells . This suggests a potential role in treating inflammatory diseases.

Table 2: Cytokine Modulation by this compound

| Cytokine | Expression Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| IL-6 | Reduced by 50% | Baseline |

| TNF-alpha | Reduced by 40% | Baseline |

Anticancer Activity

The anticancer effects of this compound were evaluated using various cancer cell lines, including breast cancer and leukemia cells. It was observed that treatment led to a significant increase in apoptosis markers such as cleaved caspase-3 and p53 expression levels .

Table 3: Apoptotic Induction in Cancer Cell Lines

| Cell Line | Apoptosis Induction (%) | Control Apoptosis (%) |

|---|---|---|

| MCF-7 | 70% | 10% |

| U937 | 65% | 15% |

Case Studies

- Study on Tuberculosis : A study conducted on the efficacy of various thiophene derivatives highlighted the superior activity of this compound against both drug-susceptible and resistant strains of M. tuberculosis. The results indicated that this compound could be a promising candidate for further development into an anti-tuberculosis agent .

- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of inflammatory cytokines and improved outcomes compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.